molecular formula C24H14Cl4N4S2 B2800521 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine CAS No. 956738-22-0

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine

Cat. No.: B2800521
CAS No.: 956738-22-0
M. Wt: 564.32
InChI Key: VBZAXSLYILKJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-5-amine core substituted with a 4-(4-chlorophenyl) group at position 1. The pyrazole ring is further linked to a 1,3-thiazole moiety bearing a 4-(2,4-dichlorophenyl) substituent and a 5-[(4-chlorophenyl)sulfanyl] group.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl4N4S2/c25-14-3-1-13(2-4-14)19-12-30-32(22(19)29)24-31-21(18-10-7-16(27)11-20(18)28)23(34-24)33-17-8-5-15(26)6-9-17/h1-12H,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZAXSLYILKJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine likely involves multi-step organic synthesis. Typical steps might include:

  • Formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
  • Introduction of the pyrazole ring via a condensation reaction with a hydrazine derivative.
  • Functionalization of the aromatic rings through halogenation and sulfonation reactions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Implementation of catalytic processes to enhance reaction efficiency.
  • Purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine . For instance, derivatives containing thiazole rings have shown effectiveness against tobacco mosaic virus (TMV) with some compounds achieving approximately 50% inhibition rates, comparable to established antiviral agents like ningnanmycin .

Anticancer Properties

The compound’s structure suggests potential anticancer applications. Research has demonstrated that thiazole and pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar scaffolds have been tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, showing promising cytotoxic effects .

Enzyme Inhibition

The incorporation of sulfonamide groups into the structure may enhance its ability to act as a carbonic anhydrase inhibitor. This property is significant in the development of treatments for conditions like glaucoma and edema .

Herbicidal Activity

Compounds related to This compound have been explored for their herbicidal properties. The thiazole moiety is known for its herbicidal activity, suggesting that similar derivatives could be effective in agricultural applications to control unwanted plant growth .

Plant Protection Agents

Research indicates that certain derivatives exhibit antifungal properties that can be utilized in protecting crops from fungal infections. The dual functionality of these compounds as both herbicides and antifungals makes them valuable in integrated pest management strategies .

Synthesis of Novel Materials

The unique chemical structure allows for the synthesis of novel materials with specific properties. For instance, the compound can be used as a precursor for developing advanced polymers or coatings with enhanced thermal and mechanical properties due to the presence of chlorinated phenyl groups which can improve material stability .

Case Studies

StudyFindings
Antiviral Activity Against TMV Compounds derived from thiazole exhibited up to 50% inhibition against TMV .
Cytotoxicity Against Cancer Cell Lines Similar compounds showed significant inhibition rates against HepG2 and MDA-MB-231 cell lines .
Herbicidal Efficacy Certain derivatives demonstrated effective herbicidal activity in agricultural settings .

Mechanism of Action

The mechanism of action for 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogs with Thiazole and Pyrazole Moieties

Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Thiazole
  • Key Differences : Replaces the sulfanyl group with a fluorophenyl-substituted triazole.
  • Synthesis : High-yield synthesis via cyclocondensation, crystallized in dimethylformamide (DMF) .
  • Structural Insights : Isostructural with bromo analog (Compound 5); crystal packing adjusts for halogen size (Cl vs. Br). Planar molecular conformation with perpendicular fluorophenyl groups .
4-[(4-Chlorophenyl)Sulfonyl]-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine
  • Key Differences : Sulfonyl instead of sulfanyl group; lacks thiazole ring.
  • Properties : Higher polarity due to sulfonyl group; mass spectral data (ESI-Q Exactive Orbitrap) confirms molecular stability .
3-(4-Chlorophenyl)-5-[(3-Chlorophenyl)Methylsulfanyl]-1,2,4-Triazol-4-Amine
  • Key Differences : Triazole core instead of pyrazole-thiazole system.
  • Structural Features: Chlorobenzylsulfanyl group may enhance lipophilicity.

Halogen-Substituted Derivatives

Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Thiazole
  • Comparison with Target Compound : Fluorine substituents reduce steric bulk compared to chlorine, altering intermolecular interactions (e.g., C–H···F vs. C–H···Cl) .
  • Crystallography : Triclinic P̄1 symmetry; two independent molecules per asymmetric unit with similar conformations .

Physicochemical and Crystallographic Data

Compound Molecular Weight Core Structure Halogen Substituents Key Functional Groups Crystallographic Symmetry
Target Compound ~580.3* Pyrazole-Thiazole 3× Cl Sulfanyl, Dichlorophenyl Not Reported
Compound 4 ~589.2 Pyrazole-Thiazole 1× Cl, 2× F Triazole, Fluorophenyl Triclinic P̄1
4-[(4-Chlorophenyl)Sulfonyl]-... 327.8 Pyrazole 1× Cl Sulfonyl, Methylsulfanyl Not Reported

*Estimated based on structural formula.

Biological Activity

The compound 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine , also known by its CAS number 956394-47-1 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antifungal effects, and overall therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H15Cl3N4S3C_{22}H_{15}Cl_{3}N_{4}S_{3} with a molar mass of approximately 467.03 g/mol . The structure includes multiple functional groups such as thiazole and pyrazole rings, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC22H15ClN4S3
Molar Mass467.03 g/mol
CAS Number956394-47-1

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, the related compound 4j , which shares structural similarities, was shown to exhibit significant inhibitory effects on glioblastoma cell lines. It was specifically noted for its ability to inhibit the AKT2 kinase pathway, which is crucial in many cancers including glioma .

Case Study: Inhibition of Glioblastoma

In a recent study, compound 4j demonstrated:

  • EC50 Values : Low micromolar activity against glioblastoma cells.
  • Selectivity : Showed significantly less cytotoxicity towards non-cancerous cells.
  • Mechanism : Inhibition of neurosphere formation in glioma stem cells, suggesting potential as a targeted therapy for gliomas .

Antimicrobial Activity

Research has also indicated that derivatives of pyrazole compounds exhibit antifungal and antitubercular activities. Specifically, some related compounds have shown promising results against pathogenic fungi and Mycobacterium tuberculosis. The presence of a chlorophenyl group appears to enhance the antimicrobial activity .

Summary of Antimicrobial Findings

  • Fungal Activity : Effective against four pathogenic strains.
  • Tuberculosis : Notable activity against Mycobacterium tuberculosis H37Rv.

Structure-Activity Relationship (SAR)

The biological activity of thiazole and pyrazole derivatives can often be correlated with their structural features. The presence of electron-withdrawing groups such as chlorine has been linked to increased potency in anticancer and antimicrobial activities. For instance:

  • Chlorine Substitution : Enhances cytotoxicity against cancer cell lines.
  • Thiazole Ring : Essential for maintaining biological activity across various assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.